Methyl 2-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate
Description
Properties
IUPAC Name |
methyl 2-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O4/c1-21-12(18)7-4-2-3-5-8(7)16-11-9(17(19)20)10(13)14-6-15-11/h2-6H,1H3,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGLRFGENONIJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate typically involves multi-step organic reactions. One common method starts with the nitration of a pyrimidine derivative, followed by amination to introduce the amino group. The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures and pressures to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield amino derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Methyl 2-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and gene expression modulation .
Comparison with Similar Compounds
Key Observations:
Pyrimidine Substituents: The target compound features 6-amino-5-nitro substituents, contrasting with methoxy (bensulfuron-methyl), difluoromethoxy (primisulfuron-methyl), or methyl (sulfometuron-methyl) groups in analogs. Amino groups may improve water solubility compared to lipophilic substituents like methyl or difluoromethoxy .
Functional Group Variations: Unlike sulfonylurea-class analogs, the target compound lacks a sulfonylurea bridge, instead possessing a direct pyrimidinylamino-benzoate linkage. This structural divergence may reduce herbicidal activity but could enable novel interactions in other applications (e.g., enzyme inhibition).
Biological Activity: Sulfonylurea herbicides inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. The absence of the sulfonylurea moiety in the target compound suggests a different mechanism of action, though its nitro group could confer redox activity or serve as a pharmacophore in drug design .
Research Findings and Implications
Physicochemical Properties
Biological Activity
Methyl 2-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate is a complex organic compound that has garnered interest in various scientific fields, particularly due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and the empirical evidence supporting its activities.
Chemical Structure and Synthesis
This compound features a benzoate moiety linked to a pyrimidine ring, with both amino and nitro functional groups. The synthesis typically involves multi-step organic reactions:
- Nitration of Pyrimidine Derivative : Introduction of the nitro group.
- Amination : Incorporation of the amino group.
- Esterification : Formation of the benzoate ester through reaction with methanol under acidic conditions.
These steps can be optimized for industrial production using continuous flow reactors to enhance yield and purity .
Biological Mechanisms
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism of action involves:
- Signal Transduction Modulation : Altering pathways that regulate gene expression.
- Enzyme Inhibition : Potentially inhibiting enzymes involved in disease processes.
Although the precise biochemical pathways affected by this compound remain largely unexplored, its structural features suggest a potential for diverse biological interactions .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity:
- Antibacterial Activity : Studies have demonstrated that derivatives with similar structures show inhibition against various Gram-positive and Gram-negative bacteria. For instance, compounds with nitro and amino substitutions have shown MIC (Minimum Inhibitory Concentration) values as low as 0.0048 mg/mL against E. coli and Bacillus mycoides .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.0048 |
| Bacillus mycoides | 0.0048 |
| Staphylococcus aureus | 0.0098 |
Antifungal Activity
In addition to antibacterial properties, related compounds have demonstrated antifungal activity against strains such as Candida albicans:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| C. albicans | 0.039 |
| Fusarium oxysporum | 0.078 |
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the activity of various nitro-substituted pyrimidines, revealing that those with electron-withdrawing groups exhibited enhanced antibacterial effects against E. coli and Pseudomonas aeruginosa . This suggests that this compound may similarly benefit from such modifications.
- Potential Therapeutic Applications : Another investigation highlighted the anti-inflammatory properties of related compounds, suggesting that this compound could be explored for therapeutic applications in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 2-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate, and what intermediates are critical for its preparation?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrimidine core via condensation of nitroguanidine with a β-keto ester under acidic conditions.
- Step 2 : Introduction of the amino group at the 6-position of the pyrimidine ring using ammonia or ammonium chloride in refluxing ethanol .
- Step 3 : Coupling the pyrimidine intermediate with methyl 2-aminobenzoate via nucleophilic aromatic substitution (SNAr), often catalyzed by triethylamine in anhydrous DMF at 80–100°C .
Key intermediates include 5-nitropyrimidin-4-amine and methyl 2-aminobenzoate.
Q. What spectroscopic techniques are essential for characterizing this compound, and how are they applied?
- Methodological Answer :
- 1H/13C NMR : To confirm regiochemistry of the pyrimidine ring and ester group. For example, the nitro group at C5 deshields adjacent protons, observed as distinct splitting patterns .
- IR Spectroscopy : Identifies functional groups (e.g., N–H stretch of the amino group at ~3350 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z 318.1) .
Q. What are the primary solubility challenges, and how can they be addressed for in vitro assays?
- Methodological Answer : The compound exhibits poor aqueous solubility due to the nitro and aromatic groups. Strategies include:
- Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin-based formulations.
- pH adjustment : Protonation of the amino group at acidic pH (e.g., pH 4.5) improves solubility .
Advanced Research Questions
Q. How can regioselectivity be controlled during the coupling of the pyrimidine and benzoate moieties?
- Methodological Answer :
- Electrophilic directing groups : The nitro group at C5 directs substitution to the C4 position of the pyrimidine.
- Catalytic optimization : Use of CuI (10 mol%) in DMF at 100°C enhances coupling efficiency (yield: 75–85%) while minimizing byproducts .
- Computational modeling : DFT calculations predict charge distribution on the pyrimidine ring to guide solvent/catalyst selection .
Q. What strategies resolve contradictions in biological activity data across enzyme inhibition assays?
- Methodological Answer :
- Assay standardization : Use consistent ATP concentrations (e.g., 100 µM for kinase assays) and control for nitro group reduction (common in cellular assays) .
- Metabolite profiling : LC-MS identifies degradation products (e.g., reduced nitro to amine derivatives) that may alter activity .
- Structural analogs : Compare activity of methyl ester vs. carboxylic acid derivatives to isolate the role of lipophilicity .
Q. How can the nitro group’s stability be ensured during storage and experimental use?
- Methodological Answer :
- Storage : Protect from light and moisture; store at –20°C under argon.
- Reduction mitigation : Add antioxidants (e.g., BHT at 0.1%) to reaction buffers. Monitor degradation via TLC (Rf shift from 0.6 to 0.3 indicates reduction) .
Q. What advanced computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina simulates binding to kinase domains (e.g., EGFR), identifying hydrogen bonds between the amino group and Thr766 .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns, focusing on π-π stacking between the benzoate and Phe723 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
